8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide
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Overview
Description
8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide involves multiple steps, typically starting with the preparation of the pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core This can be achieved through a series of condensation reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Hydrolysis: The cyanide group can be hydrolyzed under acidic or basic conditions to form carboxylic acid derivatives
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano
Properties
Molecular Formula |
C23H17N5O3S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
12-amino-4-anilino-10-(4-methoxyphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |
InChI |
InChI=1S/C23H17N5O3S/c1-30-14-9-7-12(8-10-14)16-15(11-24)20(25)31-18-17(16)22(29)27-21-19(18)32-23(28-21)26-13-5-3-2-4-6-13/h2-10,16H,25H2,1H3,(H2,26,27,28,29) |
InChI Key |
GLGZAWHPOZLYPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC(=N4)NC5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
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